molecular formula C22H20FN3O4 B2820212 methyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate CAS No. 946266-49-5

methyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate

Cat. No.: B2820212
CAS No.: 946266-49-5
M. Wt: 409.417
InChI Key: LIHDGLOHVAQVBO-UHFFFAOYSA-N
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Description

Methyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate is a complex organic compound that features a pyridazinone core, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate typically involves multi-step organic reactions

    Pyridazinone Core Formation: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Fluorophenyl Group Introduction: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone intermediate.

    Benzoate Ester Formation: The final step involves esterification, where the carboxylic acid group of the intermediate reacts with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of methyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridazinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate
  • Methyl 2-(4-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate

Uniqueness

Methyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins compared to its chloro- or bromo-substituted analogs.

Properties

IUPAC Name

methyl 2-[4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4/c1-30-22(29)17-5-2-3-6-19(17)24-20(27)7-4-14-26-21(28)13-12-18(25-26)15-8-10-16(23)11-9-15/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHDGLOHVAQVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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